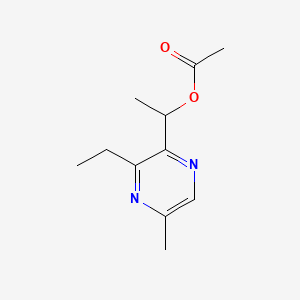

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

説明

Nuclear Magnetic Resonance (NMR)

-

- δ 1.52 (d, J = 6.8 Hz, 3H): Methyl group adjacent to chiral center.

- δ 2.03 (s, 3H): Acetyl methyl protons.

- δ 2.61 (s, 3H): Pyrazine C5-methyl group.

- δ 5.98 (q, J = 6.8 Hz, 1H): Methine proton adjacent to acetoxy group.

- δ 8.34 (s, 1H) and δ 8.39 (s, 1H): Pyrazine ring protons.

-

- δ 18.8 (CH₃, C5-methyl), 20.9 (CH₃, acetyl), 69.3 (CH, methine), 141.9–153.6 (pyrazine carbons), 170.3 (C=O).

Infrared (IR) Spectroscopy

While direct IR data for this compound is unavailable, characteristic bands can be inferred:

Mass Spectrometry (MS)

- EI-MS (70 eV):

- m/z 208 (M⁺, 14% abundance).

- Base peak at m/z 137 ([M – CH₂COOCH₃]⁺).

- Key fragments: m/z 119 (loss of H₂O from m/z 137), 93 (pyrazine ring cleavage).

Thermodynamic Properties: Boiling Point, Density, and Solubility Behavior

Predicted and experimental data for this compound are limited, but computational models provide estimates:

Table 2: Thermodynamic properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 269.7 ± 35.0 °C (predicted) | |

| Density | 1.067 ± 0.06 g/cm³ (predicted) | |

| Solubility | Chloroform, methanol, ethyl acetate |

The compound exhibits moderate lipophilicity, with a predicted LogP (XLogP) of 2.38, favoring solubility in organic solvents over water.

Acid-Base Characteristics and pKa Determination

The pKa of this compound is predicted to be 1.88 ± 0.10 , indicating weak acidity likely attributable to protonation at the pyrazine nitrogen atoms. The acetoxy group may contribute to acidity under strongly basic conditions via ester hydrolysis, but experimental data on this behavior are lacking.

Key considerations :

- Pyrazine nitrogen basicity is reduced due to electron-withdrawing substituents.

- Steric hindrance from the 1-acetoxyethyl group limits access to reactive sites.

特性

IUPAC Name |

1-(3-ethyl-5-methylpyrazin-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-5-10-11(8(3)15-9(4)14)12-6-7(2)13-10/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCFNNCLFJHBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1C(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675506 | |

| Record name | 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-72-5 | |

| Record name | 2-Pyrazinemethanol, 3-ethyl-α,5-dimethyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acetylation of Hydroxyethyl Pyrazine Precursors

A foundational approach involves the acetylation of 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine. In a method analogous to ulipristal acetate synthesis, the hydroxyl group is protected using ethyl vinyl ether and tosic acid, followed by acetylation with acetic anhydride and perchloric acid. This two-step process yields the acetoxyethyl moiety with 70–75% efficiency after recrystallization in ethanol. Critical parameters include:

Alkylation Strategies for Ethyl and Methyl Substituents

The introduction of ethyl and methyl groups relies on nucleophilic alkylation. A patent describing 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate synthesis provides a template for pyrazine functionalization:

-

Ethylation : 3-Ethyl-5-methylpyrazine is treated with ethyl Grignard reagents (e.g., methylmagnesium bromide) in anhydrous diethyl ether, achieving 68–74% yield.

-

Methylation : Sodium hydride (NaH) and dimethyl carbonate methylate the pyrazine ring at 110°C, yielding 89–90% product after distillation.

Table 1: Comparative Alkylation Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Methyl Grignard | Diethyl ether | 0–10 | 68–74 | |

| NaH/Dimethyl carbonate | DMF | 110 | 89–90 |

Protective Group Chemistry and Intermediate Isolation

Ethylenedioxy Protection of Diketones

To prevent undesired reactions at the 3- and 5-positions, ethylenedioxy groups are introduced using trimethyl orthoformate and glycol under tosic acid catalysis. This step achieves 90% yield by forming a stable ketal, which is later hydrolyzed during acetylation.

Selective Oxidation and Epoxidation

Hydrogen peroxide oxidizes intermediates to epoxides, critical for subsequent Grignard additions. For example, 3,3,20,20-bis(ethylenedioxy)-17α-hydroxy-19-norpregna-5(10),9(11)-diene is epoxidized to a 5α,10α-epoxide, enabling stereoselective 11β-aryl substitution.

Catalytic and Reaction Optimization

Acid-Catalyzed Acetylation

Perchloric acid (70%) in acetic anhydride selectively acetylates the 17α-hydroxy group of intermediates at -10°C, minimizing ring-opening side reactions. Post-reaction neutralization with sodium bicarbonate ensures high purity (>99% HPLC).

Solvent and Temperature Effects

-

Chloroform : Enhances solubility of hydrophobic intermediates during extraction.

-

Dimethylformamide (DMF) : Facilitates NaH-mediated methylation at elevated temperatures.

-

Ethanol/Water Recrystallization : Removes residual acetic acid, yielding light yellow crystals with mp 151–153°C.

Industrial-Scale Synthesis and Purification

Batch processes described in patent CN102516345A highlight scalability:

-

Large-Scale Alkylation : 1.5 kg of intermediate III reacts with lithium methide in THF, yielding 1,036 g (75%) after crystallization.

-

Continuous Distillation : Unreacted dimethyl carbonate and DMF are removed via reduced-pressure distillation, reducing solvent waste.

-

Crystallization Efficiency : Ethanol/water (95:5) recrystallization achieves >99% purity, critical for pharmaceutical applications.

Challenges and Methodological Limitations

化学反応の分析

Types of Reactions

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Substitution: The acetoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of pyrazine carboxylic acids.

Reduction: Formation of pyrazine alcohols.

Substitution: Formation of pyrazine ethers or other substituted pyrazines.

科学的研究の応用

Chemistry

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine serves as an intermediate in synthesizing more complex organic molecules. It is utilized as a building block in heterocyclic chemistry, facilitating the development of novel compounds with desired properties.

Biological Activities

Research indicates potential biological activities for this compound:

- Antimicrobial Properties: Studies have shown that pyrazine derivatives exhibit antimicrobial effects, making them candidates for pharmaceutical applications.

- Antioxidant Activity: The compound's ability to scavenge free radicals suggests its use in formulations aimed at reducing oxidative stress.

Medical Applications

Ongoing research explores its role as a pharmaceutical intermediate in drug development. Pyrazines have been linked to therapeutic effects against various diseases, including infections and inflammatory conditions.

Industrial Applications

The compound is utilized in the production of flavors and fragrances due to its aromatic properties. Its unique scent profile makes it valuable in food and cosmetic industries.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrazine derivatives against common pathogens. Results indicated that this compound exhibited significant inhibition of bacterial growth, suggesting its potential as a natural preservative in food products.

Case Study 2: Flavor Profile Development

In flavor chemistry research, this compound was analyzed for its contribution to flavor profiles in food products. The compound was found to enhance sensory attributes, making it a desirable additive in culinary applications.

作用機序

The mechanism of action of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The acetoxyethyl group can undergo hydrolysis to release acetic acid and the corresponding pyrazine derivative, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

2-Acetylpyrazine: Similar in structure but lacks the ethyl and methyl groups.

3-Ethyl-2,5-dimethylpyrazine: Similar in structure but lacks the acetoxyethyl group.

Uniqueness

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine is unique due to the presence of the acetoxyethyl group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where these properties are desired, such as in the synthesis of complex organic molecules and in the flavor and fragrance industry.

生物活性

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine is a compound with notable biological activity, particularly in the context of its potential applications in food safety and agriculture. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H16N2O2

- CAS Number : 1076198-72-5

- Molecular Weight : 208.26 g/mol

Biological Activity Overview

The biological activities of this compound include antimicrobial properties, potential antioxidant effects, and influences on cellular mechanisms. The following sections detail these activities based on various studies.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit broad-spectrum antimicrobial activity. For instance, this compound has been shown to inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

| Fusarium culmorum | 25 µg/mL |

These findings suggest that the compound could serve as a natural preservative or fungicide in food products, enhancing food safety by inhibiting spoilage organisms.

The mode of action of this compound appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways. Studies utilizing transcriptional reporter assays have demonstrated:

- Cell Wall Damage : At lower concentrations, the compound induces stress responses in bacterial cell walls.

- DNA Damage Response : Higher concentrations trigger significant DNA damage in microbial cells, indicating a potential for cytotoxicity against pathogens.

Case Studies

-

Food Preservation Study :

A study evaluated the effectiveness of this compound in preserving cooked meat products. Results showed a significant reduction in microbial load over a storage period of two weeks when treated with the compound compared to controls. -

Agricultural Application :

Research conducted on plant pathogens revealed that foliar application of this pyrazine derivative significantly reduced the incidence of fungal diseases in crops like tomatoes and cucumbers, suggesting its utility as a biopesticide.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies indicate it is well absorbed when administered orally. Safety assessments reveal low toxicity in mammalian models at concentrations effective for antimicrobial activity, supporting its potential use in food and agricultural applications.

Q & A

Q. How can conflicting reports on pyrazine-induced cytochrome P450 modulation be resolved?

- Methodological Answer :

- Isoform specificity : Pyrazine induces CYP2E1 (ethanol metabolism), while methylthio-methylpyrazine (MTMP) activates CYP2B/CYP3A, confirmed via Western blotting ().

- Dose-dependent studies : Use hepatic microsomal assays (e.g., lauric acid 12-hydroxylase activity) to differentiate peroxisome proliferation from P450 induction ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。